molecular formula C13H14N2O4 B4727805 (E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid

(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid

Cat. No.: B4727805
M. Wt: 262.26 g/mol
InChI Key: YNVCXVONGMHDMV-BQYQJAHWSA-N
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Description

(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid is a valuable chemical intermediate for researchers in medicinal chemistry and drug discovery. This compound features a maleamic acid core structure, where an (E)-4-oxo-2-butenoic acid moiety is linked to an aniline derivative. The aniline nitrogen is further functionalized with a propionylamino group, making this molecule a versatile scaffold for the synthesis of more complex target molecules. Compounds containing similar 4-oxo-2-butenoic acid structures have been investigated in pharmaceutical research for their potential biological activity. Research into related molecular frameworks indicates potential for application in developing therapies for various disorders . The specific substitution pattern on the aniline ring in this compound provides a handle for further chemical modification, allowing scientists to explore structure-activity relationships and develop novel bioactive molecules. It is suited for projects focused on organic synthesis, library development, and the creation of potential pharmacologically active agents.

Properties

IUPAC Name

(E)-4-oxo-4-[4-(propanoylamino)anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-11(16)14-9-3-5-10(6-4-9)15-12(17)7-8-13(18)19/h3-8H,2H2,1H3,(H,14,16)(H,15,17)(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCXVONGMHDMV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the aniline derivative: The starting material, aniline, undergoes acylation with propionyl chloride to form N-propionylaniline.

    Condensation reaction: N-propionylaniline is then reacted with maleic anhydride to form the desired butenoic acid derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propionylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 4-oxo-2-butenoic acid derivatives, which are often modified at the anilino or acyl substituents to tune physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Modifications and Physicochemical Properties

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid Propionylamino (C₂H₅CO-) C₁₃H₁₄N₂O₄ 262.27 Acidic (pKa ~3.4), moderate lipophilicity (XLogP3 ~1.3 inferred)
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid Ethylanilinocarbonyl (C₆H₅N(C₂H₅)CO-) C₁₉H₁₈N₂O₄ 338.36 Higher molecular weight, increased steric bulk
(E)-4-(2,4-Diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide (Compound 12) 2,4-Diisopropylphenyl, phenylamide C₂₃H₂₆N₂O₂ 362.47 Yellow solid, m.p. 122–124°C; 45.87% yield
(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid 3-Methylbutanoylamino (C₄H₉CO-) C₁₅H₁₈N₂O₄ 290.31 Higher lipophilicity (XLogP3 = 1.3)
(E)-4-{4-[(Diallylamino)sulfonyl]anilino}-4-oxo-2-butenoic acid Diallylamino sulfonyl (C₆H₁₀N₂O₂S) C₁₆H₁₈N₂O₅S 350.39 Sulfonyl group enhances polarity; pKa ~3.39
4-Anilino-4-oxobutanoic acid Saturated butanoic acid backbone C₁₀H₁₁NO₃ 193.20 Lacks conjugated double bond; m.p. ~180°C (decomp.)
Key Observations:
  • Substituent Effects : Bulky groups (e.g., 2,4-diisopropylphenyl in Compound 12 ) reduce synthetic yields (45.87–63.53%) compared to simpler substituents.
  • Lipophilicity: The presence of alkyl chains (e.g., 3-methylbutanoyl in ) increases XLogP3 values, suggesting enhanced membrane permeability.

Contrasts with Saturated Analogs

The saturated analog 4-anilino-4-oxobutanoic acid () lacks the α,β-unsaturated system, resulting in reduced electrophilicity and altered biological activity. This highlights the critical role of the conjugated enone system in the parent compound’s reactivity.

Biological Activity

(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry . This compound is characterized by a unique chemical structure that includes a butenoic acid backbone with a propionylamino phenyl group attached, which may contribute to its biological effects.

Antiproliferative Properties

Research indicates that derivatives of (E)-4-oxo-4-aryl-2-butenoic acid, including the compound , exhibit significant antiproliferative activity against various human tumor cell lines. A study reported the antiproliferative effects of multiple derivatives against HeLa, FemX, and K562 cell lines, with effective concentrations ranging from one-digit micromolar to submicromolar levels. Notably, certain compounds demonstrated inhibition of tubulin assembly at concentrations below 20 μM, suggesting a potential mechanism for their anticancer activity .

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. For instance, some studies have indicated that compounds in this class can affect the cell cycle by causing accumulation in the G2/M phase, although the inhibition of microtubule polymerization is not necessarily the principal mode of action .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(E)-4-Oxo-4-phenyl-2-butenoic acidStructureAntiproliferative; affects tubulin assembly
4-Oxo-4-[5-(Butyrylamino)-2-chloroanilino]-2-butenoic acidStructureExplored for anti-inflammatory and anticancer properties
4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acidUnique structure with propionylamino groupInvestigated for antimicrobial and anticancer properties

Case Study: Antiproliferative Activity

A significant study published in 2013 evaluated the antiproliferative activity of twenty-nine (E)-4-aryl-4-oxo-2-butenoic acid amides. Among these, several compounds showed promising results against human tumor cell lines. The most potent derivative exhibited an IC50 value of 2.9 μM against tubulin assembly, indicating its potential as a lead compound for developing new antitubulin agents .

Safety and Toxicity

Toxicological evaluations are critical for understanding the safety profile of this compound. In vivo studies have indicated that some derivatives possess an oral LD50 of 45 mg/kg in mice, highlighting the need for further investigations into their safety and efficacy in clinical settings .

Q & A

Basic: What synthetic methodologies are established for (E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic acyl substitution between (E)-4-oxo-4-aryl-2-butenoic acid derivatives and substituted anilines. For example, reacting (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid with 4-(propionylamino)aniline under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound. Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) enhance coupling efficiency. Yields vary (45–63%) depending on the steric and electronic effects of substituents on the aniline . Optimizing solvent polarity (e.g., using DCM over THF) and maintaining anhydrous conditions are critical for improving yield and minimizing side reactions .

Advanced: How can contradictory NMR spectral data be resolved during structural characterization?

Discrepancies in 1^1H and 13^{13}C NMR spectra often arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. For instance, the α,β-unsaturated ketone moiety in the compound may exhibit tautomerism, leading to split signals. To resolve this:

  • Use deuterated dimethyl sulfoxide (DMSO-d6_6) as a solvent to stabilize the enol form and simplify spectra.
  • Perform variable-temperature NMR to observe signal coalescence at higher temperatures.
  • Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic patterns. In one study, HR-MS (ESI+) confirmed the molecular ion [M+H]+^+ at m/z 303.1214 (calculated 303.1218), resolving ambiguity from overlapping NMR peaks .

Basic: What analytical techniques validate the purity and structure of this compound?

  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) confirms purity (>99.5%) and detects isomers. Retention times (e.g., 8.2 min) are benchmarked against standards .
  • FT-IR : Key peaks include C=O stretches at 1680–1720 cm1^{-1} (ketone and amide) and conjugated C=C at 1600–1630 cm1^{-1} .
  • Melting Point : Sharp melting points (e.g., 119–124°C) indicate crystallinity and purity .

Advanced: How does the E-configuration influence biological activity, and how is isomerism controlled during synthesis?

The E-configuration is critical for antiproliferative activity, as the planar α,β-unsaturated ketone moiety interacts with cellular targets (e.g., kinases or DNA). Isomerism is controlled by:

  • Using strictly anhydrous conditions to prevent keto-enol shifts.
  • Monitoring reaction progress with UV-Vis spectroscopy (λ~300 nm for the E-isomer’s conjugated system).
  • Purifying via silica gel chromatography with ethyl acetate/hexane gradients to separate E/Z isomers . In pharmacological assays, the E-isomer showed 5-fold higher activity against cancer cell lines compared to the Z-form .

Advanced: What parameters are critical for scaling up synthesis for pharmacological studies?

  • Solvent Selection : THF or DCM scales better than polar aprotic solvents due to easier removal under reduced pressure.
  • Catalyst Loading : EDC/HOBt (1:1 molar ratio) reduces racemization during amide bond formation.
  • Purification : Flash chromatography with automated gradient systems ensures reproducibility. Pilot batches (10 g scale) achieved 60–65% yield with >99% HPLC purity .

Basic: How can solubility be optimized for in vitro assays?

  • Salt Formation : React with sodium bicarbonate to form water-soluble sodium salts.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity.
  • Derivatization : Introduce polar groups (e.g., sulfonic acid) at the butenoic acid terminus via post-synthetic modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid
Reactant of Route 2
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(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid

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